molecular formula C28H34N2O3 B11033087 2-(4-benzylpiperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

2-(4-benzylpiperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone

Cat. No.: B11033087
M. Wt: 446.6 g/mol
InChI Key: UYTCXCQSRGCODE-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERIDINO)-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE is a complex organic compound with a unique structure It features a piperidine ring substituted with a benzyl group, a quinoline moiety fused with a dioxin ring, and an ethanone group

Preparation Methods

The synthesis of 2-(4-BENZYLPIPERIDINO)-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE typically involves multiple steps. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The quinoline moiety is then synthesized and fused with the dioxin ring. Finally, the ethanone group is introduced. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-BENZYLPIPERIDINO)-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for studying receptor interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and quinoline-based molecules. What sets 2-(4-BENZYLPIPERIDINO)-1-[7,7,9-TRIMETHYL-2,3-DIHYDRO[1,4]DIOXINO[2,3-G]QUINOLIN-6(7H)-YL]-1-ETHANONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)ethanone

InChI

InChI=1S/C28H34N2O3/c1-20-18-28(2,3)30(24-17-26-25(16-23(20)24)32-13-14-33-26)27(31)19-29-11-9-22(10-12-29)15-21-7-5-4-6-8-21/h4-8,16-18,22H,9-15,19H2,1-3H3

InChI Key

UYTCXCQSRGCODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCCO3)C(=O)CN4CCC(CC4)CC5=CC=CC=C5)(C)C

Origin of Product

United States

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